3-Hydroxytetradecanamide

Description

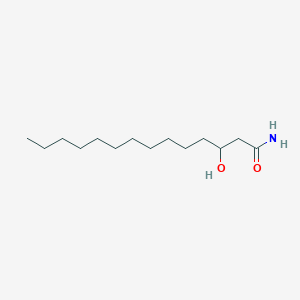

3-Hydroxytetradecanamide (C₁₄H₂₉NO₂) is a fatty acid amide characterized by a 14-carbon chain with a hydroxyl group at the third carbon and an amide functional group. Derivatives like Methyl 3-hydroxytetradecanoate () highlight the importance of the hydroxyl group in modulating solubility and biological activity.

Properties

CAS No. |

51758-15-7 |

|---|---|

Molecular Formula |

C14H29NO2 |

Molecular Weight |

243.39 g/mol |

IUPAC Name |

3-hydroxytetradecanamide |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-13(16)12-14(15)17/h13,16H,2-12H2,1H3,(H2,15,17) |

InChI Key |

IUDGBEPFKNDFAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxytetradecanamide can be synthesized through several methods, including:

Direct Amidation: This involves the reaction of tetradecanoic acid with hydroxylamine under acidic or basic conditions to form the hydroxamic acid derivative.

Industrial Production Methods: Industrial production of this compound typically involves large-scale amidation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically with reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of primary amines.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as halides, thiols, and amines

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Primary amines

Substitution: Various substituted amides

Scientific Research Applications

3-Hydroxytetradecanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its role in biological systems, particularly in lipid metabolism and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-hydroxytetradecanamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), leading to alterations in gene expression and cellular functions. The hydroxamic acid moiety is crucial for its binding to metal ions in the active sites of these enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Hydroxytetradecanamide with key analogs based on chain length, functional groups, and applications:

| Compound Name | Molecular Formula | Chain Length | Functional Groups | Key Properties/Applications | References |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₉NO₂ | C14 | -OH (C3), -CONH₂ | Hypothesized role in lipid signaling | [13] |

| 3-Hydroxy-N-[(3S)-2-oxotetrahydro-3-furanyl]dodecanamide | C₁₆H₂₇NO₄ | C12 | -OH (C3), tetrahydrofuran ring | Bacterial quorum-sensing molecule (e.g., homoserine lactone derivatives) | [1, 12] |

| Tridecanamide | C₁₃H₂₇NO | C13 | -CONH₂ | Low acute toxicity; chronic aquatic hazard (H413) | [3] |

| N-(3-Hydroxypropyl)dodecanamide | C₁₅H₃₁NO₂ | C12 | -OH (propyl chain), -CONH₂ | Surfactant or lipid intermediate; no hazard data available | [15] |

| 3-Oxo-N-(2-oxotetrahydrofuran-3-yl)hexadecanamide | C₂₀H₃₃NO₄ | C16 | -Oxo (C3), tetrahydrofuran ring | Structural analog of opioid derivatives; regulated as Schedule I compound | [16] |

Key Observations:

Chain Length and Bioactivity: Shorter chains (C12–C14) are common in signaling molecules (e.g., ’s dodecanamide derivative). Longer chains (C16) may enhance lipid solubility or receptor binding, as seen in opioid analogs (). The hydroxyl group at C3 in this compound likely increases hydrophilicity compared to non-hydroxylated analogs like Tridecanamide.

Oxo groups () may alter metabolic stability or enzymatic recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.